molecular formula C15H10N2O2 B2845454 2-((2-Pyridylamino)methylene)indane-1,3-dione CAS No. 1001042-17-6

2-((2-Pyridylamino)methylene)indane-1,3-dione

Cat. No.: B2845454
CAS No.: 1001042-17-6
M. Wt: 250.257
InChI Key: VXMVJEJVTLPXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Pyridylamino)methylene)indane-1,3-dione is a chemical compound that belongs to the class of indane-1,3-dione derivatives. These compounds are known for their versatile applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization . The structure of this compound consists of an indane-1,3-dione core with a pyridylamino group attached via a methylene bridge, which imparts unique chemical properties to the molecule.

Preparation Methods

The synthesis of 2-((2-Pyridylamino)methylene)indane-1,3-dione typically involves the condensation of indane-1,3-dione with 2-aminopyridine in the presence of a suitable catalyst. One common method involves the use of ethanol as a solvent and triethylamine as a base to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-((2-Pyridylamino)methylene)indane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((2-Pyridylamino)methylene)indane-1,3-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

2-((2-Pyridylamino)methylene)indane-1,3-dione can be compared with other similar compounds, such as:

Biological Activity

The compound 2-((2-Pyridylamino)methylene)indane-1,3-dione , a derivative of indandione, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antioxidant, antimicrobial, anti-inflammatory, and anticancer activities, supported by data from various studies.

Chemical Structure and Synthesis

This compound is synthesized through a condensation reaction involving indandione and pyridylamine. This structure allows for interactions that can modulate biological activity through various mechanisms.

Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress-related diseases. The antioxidant potential of newly synthesized derivatives of indandione has been evaluated using assays such as DPPH and NO scavenging.

CompoundDPPH Scavenging (%)NO Scavenging (%)Lipid Peroxidation Inhibition (%)
128.1429.554.75
28.127.951.09
3ModerateModerateHigh

The results indicate that compounds exhibit varying degrees of antioxidant activity, with certain derivatives showing significant inhibition of lipid peroxidation, a marker for oxidative damage .

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has been assessed against various bacterial strains. Studies report that these compounds demonstrate notable antibacterial and antifungal activities.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These findings suggest that the compound's structure contributes to its ability to disrupt microbial membranes or inhibit essential metabolic pathways in pathogens .

Anti-inflammatory Activity

The anti-inflammatory properties were evaluated using paw edema models in rodents. The compound demonstrated significant inhibition comparable to standard anti-inflammatory drugs.

Treatment% Inhibition of Paw Edema
Compound A62
Celecoxib (20 mg)65

Molecular docking studies further elucidated the interaction between the compound and COX-2 enzymes, revealing binding affinities that support its anti-inflammatory potential .

Anticancer Activity

Recent studies have highlighted the anticancer potential of indandione derivatives. The compound was tested against various cancer cell lines, demonstrating cytotoxic effects.

Cell LineIC50 (µM)
HeLa10
MCF-715
A54912

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies

Several case studies have documented the synthesis and biological evaluation of derivatives similar to this compound:

  • Synthesis and Evaluation : A study synthesized various indandione derivatives and evaluated their biological activities, confirming their potential as effective antimicrobial agents.
  • Molecular Docking Analysis : Another research focused on molecular docking simulations to predict interactions with COX-2 enzymes, providing insights into how structural modifications could enhance biological efficacy.

Properties

IUPAC Name

3-hydroxy-2-[(E)-pyridin-2-yliminomethyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-14-10-5-1-2-6-11(10)15(19)12(14)9-17-13-7-3-4-8-16-13/h1-9,18H/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRNCWNLXZPMTM-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(C2=O)/C=N/C3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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